molecular formula C23H28N4O2S B2425764 5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-40-9

5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2425764
CAS No.: 537044-40-9
M. Wt: 424.56
InChI Key: MMVWLSPJQCKPIM-UHFFFAOYSA-N
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Description

5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C23H28N4O2S and its molecular weight is 424.56. The purity is usually 95%.
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Biological Activity

5-(4-(Dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (CAS Number: 537044-40-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C23_{23}H28_{28}N4_{4}O2_{2}S
  • Molecular Weight : 424.6 g/mol

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that derivatives of pyrimidine compounds often possess antitumor properties. The structural modifications in the quinoline framework can enhance their efficacy against various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .

Anti-inflammatory Effects

In preclinical models, this compound demonstrated significant anti-inflammatory effects. It was tested in an acute experimental autoimmune encephalomyelitis (EAE) model in mice.

  • Results : The treatment resulted in a marked reduction in clinical symptoms and inflammatory markers compared to control groups. The inhibition rates were reported to be as high as 90% at optimal doses .

Neuroprotective Properties

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. It has been evaluated for its efficacy in neurodegenerative disease models.

  • Findings : In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features:

Substituent PositionSubstituent TypeEffect on Activity
4DimethylaminoEnhances potency
2EthylthioModulates lipophilicity
8DimethylIncreases bioavailability

This table summarizes how different structural components influence the biological activity of the compound.

Case Studies

  • Study on EAE Model :
    • Researchers administered varying doses of the compound to SJL/N mice.
    • Results showed a dose-dependent inhibition of disease progression with significant reductions in clinical scores observed at higher doses .
  • Cancer Cell Line Testing :
    • The compound was tested against several cancer cell lines including breast and lung cancer.
    • IC50 values indicated potent cytotoxicity with values lower than those observed for standard chemotherapeutics .

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-6-30-22-25-20-19(21(29)26-22)17(13-7-9-14(10-8-13)27(4)5)18-15(24-20)11-23(2,3)12-16(18)28/h7-10,17H,6,11-12H2,1-5H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVWLSPJQCKPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)N(C)C)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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